molecular formula C8H4ClF2NO4S B12860883 4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride

4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride

Cat. No.: B12860883
M. Wt: 283.64 g/mol
InChI Key: ISNJNYUCDRSTBB-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a difluoromethoxy group and a sulfonyl chloride group attached to the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The difluoromethoxy group may enhance the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride is unique due to the combination of the difluoromethoxy group and the sulfonyl chloride group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C8H4ClF2NO4S

Molecular Weight

283.64 g/mol

IUPAC Name

4-(difluoromethoxy)-1,3-benzoxazole-2-sulfonyl chloride

InChI

InChI=1S/C8H4ClF2NO4S/c9-17(13,14)8-12-6-4(15-7(10)11)2-1-3-5(6)16-8/h1-3,7H

InChI Key

ISNJNYUCDRSTBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)N=C(O2)S(=O)(=O)Cl

Origin of Product

United States

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